

A Technical Guide to the Spectroscopic Analysis of N-Ethylaniline

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Compound of Interest		
Compound Name:	N-Ethylaniline	
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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **N-Ethylaniline**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines key spectral data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for **N-Ethylaniline**.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **N-Ethylaniline** exhibits characteristic signals corresponding to the aromatic protons, the ethyl group protons, and the amine proton.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.15	Triplet	2H	Protons at C2 and C6
~6.68	Triplet	1H	Proton at C4
~6.58	Doublet	2H	Protons at C3 and C5
~3.42	Singlet	1H	N-H Proton
~3.11	Quartet	2H	-CH ₂ - Protons of ethyl group
~1.22	Triplet	3H	-CH₃ Protons of ethyl group

Table 1. ¹H NMR data for **N-Ethylaniline**. The solvent is typically CDCl₃.[1]

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **N-Ethylaniline** molecule.

Chemical Shift (δ) ppm	Assignment
~148.4	C1 (Carbon attached to N)
~129.3	C3 and C5
~117.2	C4
~112.9	C2 and C6
~38.5	-CH ₂ - Carbon of ethyl group
~14.8	-CH₃ Carbon of ethyl group

Table 2. ¹³C NMR data for **N-Ethylaniline**. The solvent is typically CDCl₃.[2][3]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N-Ethylaniline**, a secondary aromatic amine, shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2970, ~2850	Medium	Aliphatic C-H Stretch (CH₃, CH₂)
~1600, ~1500	Strong	C=C Aromatic Ring Stretch
~1300	Strong	C-N Stretch
~750, ~690	Strong	C-H Aromatic Out-of-Plane Bend

Table 3. Characteristic IR absorption bands for **N-Ethylaniline**.[4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **N-Ethylaniline** exhibit characteristic absorption maxima.

λmax (nm)	Molar Absorptivity (log ε)	Solvent
245	4.12	Isooctane
294	3.35	Isooctane

Table 4. UV-Vis absorption data for N-Ethylaniline.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.



¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of N-Ethylaniline in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2][7]
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
 of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Since **N-Ethylaniline** is a liquid at room temperature, the simplest method is to prepare a thin film.[8]
 - Place a small drop of the liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.[9]
 [10]
- Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
- Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire
 the spectrum of the sample. The instrument software will automatically ratio the sample



spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing: Label the significant peaks in the spectrum.

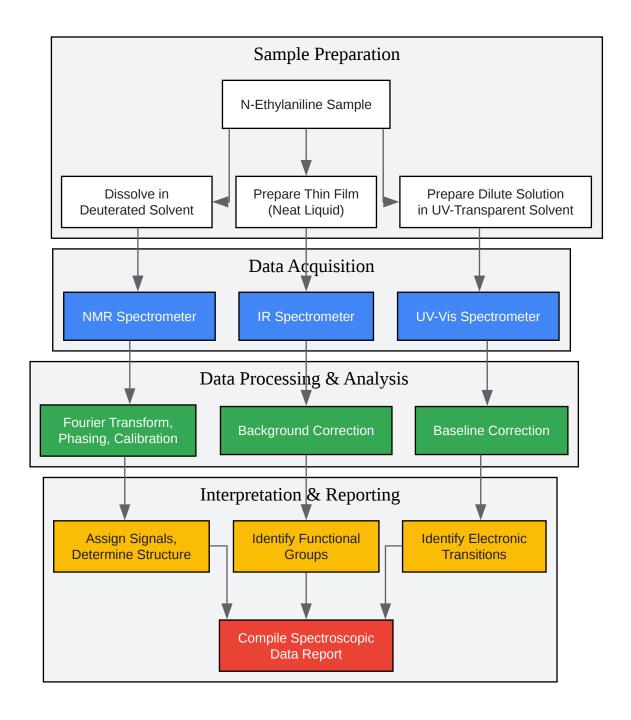
UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of N-Ethylaniline in a UV-transparent solvent (e.g., isooctane or methanol).[4][11]
 - From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading between 0.1 and 1.0 for the peaks of interest.
- Instrument Setup:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second quartz cuvette with the sample solution.
- Data Acquisition: Place the reference cuvette in the spectrometer and record a baseline.
 Then, replace the reference with the sample cuvette and measure the absorption spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).
- Data Processing: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **N-Ethylaniline**.





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*Figure 1. Workflow for the spectroscopic analysis of **N-Ethylaniline**.

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